Cockroach myoactive peptide II
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Overview
Description
Cockroach myoactive peptide II is a neuropeptide found in cockroaches. It belongs to the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family. This peptide plays a crucial role in the metabolic functions of insects, particularly in lipid mobilization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cockroach myoactive peptide II can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added to the chain.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
Cockroach myoactive peptide II undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s structure and function.
Reduction: Reduction reactions can reverse oxidation effects.
Substitution: Amino acid residues in the peptide can be substituted to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate).
Major Products
The major products formed from these reactions include modified peptides with altered biological activities. These modifications help in understanding the structure-activity relationships and optimizing the peptide for specific applications .
Scientific Research Applications
Cockroach myoactive peptide II has several scientific research applications:
Chemistry: Used in studies of peptide synthesis and modification.
Biology: Investigated for its role in insect metabolism and physiology.
Industry: Utilized in the production of bioactive peptides for research and development.
Mechanism of Action
Cockroach myoactive peptide II exerts its effects by binding to specific receptors on target cells. This binding triggers a cascade of intracellular signaling pathways, leading to lipid mobilization and other metabolic effects. The peptide primarily targets adipokinetic hormone receptors, which are involved in regulating energy metabolism in insects .
Comparison with Similar Compounds
Cockroach myoactive peptide II is similar to other peptides in the adipokinetic hormone/red pigment concentrating hormone (AKH/RPCH) family. These peptides share structural similarities and functional roles in insect metabolism. this compound is unique in its specific sequence and biological activity, making it a valuable tool for studying insect physiology and developing bioactive compounds .
List of Similar Compounds
- Adipokinetic hormone I (AKH I)
- Adipokinetic hormone II (AKH II)
- Red pigment concentrating hormone (RPCH)
- Hypertrehalosaemic hormone (HrTH)
Properties
Molecular Formula |
C48H65N11O12 |
---|---|
Molecular Weight |
988.1 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-1-[(2S,3R)-3-hydroxy-2-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]butanoyl]amino]-3-phenylpropanoyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]butanediamide |
InChI |
InChI=1S/C48H65N11O12/c1-24(2)19-33(54-42(65)31-16-17-38(63)52-31)44(67)57-39(25(3)60)47(70)56-34(20-27-11-6-5-7-12-27)45(68)58-40(26(4)61)48(71)59-18-10-15-36(59)46(69)55-35(22-37(49)62)43(66)53-32(41(50)64)21-28-23-51-30-14-9-8-13-29(28)30/h5-9,11-14,23-26,31-36,39-40,51,60-61H,10,15-22H2,1-4H3,(H2,49,62)(H2,50,64)(H,52,63)(H,53,66)(H,54,65)(H,55,69)(H,56,70)(H,57,67)(H,58,68)/t25-,26-,31+,32+,33+,34+,35+,36+,39+,40+/m1/s1 |
InChI Key |
YIAYDCYMEMGKSQ-PVVNHPPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H]([C@@H](C)O)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N)NC(=O)C5CCC(=O)N5 |
Origin of Product |
United States |
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